2-chlorothiophene-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPSOCOJRCNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394798 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53935-71-0 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Chlorothiophene 3 Carboxylic Acid and Its Derivatives
Direct Functionalization Approaches for Thiophene (B33073) Rings
Direct functionalization methods offer an efficient pathway to 2-chlorothiophene-3-carboxylic acid by introducing the chloro and carboxyl groups onto a pre-existing thiophene core.
Regioselective Chlorination Strategies for Thiophene-3-carboxylic Acid Precursors
The chlorination of thiophene and its derivatives is a well-established method, though controlling the regioselectivity can be challenging. Thiophene is highly reactive towards electrophilic substitution, often leading to a mixture of products. slideshare.net
For instance, the chlorination of thiophene with sulfuryl chloride at -30°C can yield 2-chlorothiophene (B1346680). slideshare.net However, to achieve the desired 3-chloro substitution pattern on a thiophene-2-carboxylic acid precursor, specific directing groups or reaction conditions are necessary. One approach involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The reaction of 3-methylthiophene-2-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid has been shown to produce the 4-bromo derivative, indicating the complexity of halogenation reactions on substituted thiophenes. beilstein-journals.org
A method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) has been reported. rsc.org This reaction is proposed to proceed through a chloronium ion intermediate. rsc.org While not directly on thiophene-3-carboxylic acid, this methodology suggests that careful selection of the chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.
| Reagent | Conditions | Product(s) | Notes |
| Sulfuryl chloride | -30°C | 2-chlorothiophene | General chlorination of thiophene. slideshare.net |
| N-bromosuccinimide (NBS) / Acetic Acid | Not specified | 4-bromo-3-methyl-2-thiophene carboxylic acid | Example of halogenation on a substituted thiophene. beilstein-journals.org |
| Sodium hypochlorite | Not specified | C3-chlorinated benzo[b]thiophene | Demonstrates potential for C3-chlorination. rsc.org |
Carboxylation Techniques for Chlorinated Thiophene Intermediates
Once a suitable chlorinated thiophene intermediate is obtained, the next step is the introduction of the carboxylic acid group. A common and effective method is the carboxylation of a Grignard reagent. libretexts.orgyoutube.com This involves reacting the chlorinated thiophene with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the carboxylic acid. libretexts.orgyoutube.comgoogle.comgoogle.com
For example, 5-chloro-2-bromothiophene can be reacted with magnesium to form the Grignard reagent, which upon reaction with carbon dioxide and subsequent acid-base treatment, yields 5-chlorothiophene-2-carboxylic acid. chemicalbook.com Similarly, 2,4-dibromo-3-methylthiophene (B6597321) can be converted to its Grignard reagent and then carboxylated with carbon dioxide. beilstein-journals.org
Another approach is the direct carboxylation of aromatic C-H bonds catalyzed by palladium acetate (B1210297). rsc.org This reaction proceeds under mild conditions using carbon monoxide, with trifluoroacetic acid as the solvent and sodium acetate as a co-catalyst. rsc.org While this method has been demonstrated for various aromatic compounds, its specific application to 2-chlorothiophene for the synthesis of the 3-carboxylic acid derivative would require further investigation.
Multi-step Synthetic Routes from Commercially Available Thiophene Raw Materials
Multi-step syntheses provide a versatile approach to this compound, starting from readily available thiophene or its simple derivatives.
Grignard Metallation and Carbonation Procedures
This method is a cornerstone in the synthesis of thiophene carboxylic acids. beilstein-journals.orggoogle.com The process begins with the formation of a Grignard reagent from a halogenated thiophene. For instance, reacting a suitable brominated or chlorinated thiophene with magnesium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF) generates the corresponding thiophenylmagnesium halide. google.com This organometallic intermediate is then reacted with a source of carbon dioxide, such as dry ice, to form the magnesium salt of the carboxylic acid. google.comgoogle.com Subsequent acidification liberates the desired this compound. libretexts.orggoogle.comgoogle.com
A specific example is the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-bromo-5-chlorothiophene. The process involves the formation of 5-chloro-2-thienylmagnesium bromide, which is then carboxylated. google.com
| Starting Material | Reagents | Intermediate | Final Product |
| 2-Bromo-5-chlorothiophene | 1. Mg, THF 2. CO2 3. H3O+ | 5-Chloro-2-thienylmagnesium bromide | 5-Chlorothiophene-2-carboxylic acid google.com |
| 2,4-Dibromo-3-methylthiophene | 1. Mg 2. CO2 | Grignard reagent | 4-Bromo-3-methyl-2-thiophenecarboxylic acid beilstein-journals.org |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed reactions have become powerful tools in organic synthesis. nih.govyoutube.com Palladium-catalyzed carbonylation offers a direct method to introduce a carbonyl group into a molecule. nih.gov This reaction typically involves reacting an organic halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol or water. nih.gov
For the synthesis of this compound, a chlorinated thiophene derivative could be subjected to palladium-catalyzed carbonylation. For example, a di-halogenated thiophene could potentially be selectively carbonylated at the desired position. Research has shown the successful palladium-catalyzed carbonylation of activated halides to form esters or amides. nih.gov The development of efficient catalyst systems, sometimes using molecular oxygen as the terminal oxidant, has expanded the scope of these reactions. nih.gov
Vapor Phase Chlorination Techniques
For the synthesis of polychlorinated thiophenes, which can serve as precursors, vapor phase chlorination is a viable industrial method. beilstein-journals.org This technique involves reacting thiophene or a thiophene derivative with chlorine gas at high temperatures. beilstein-journals.orgwikipedia.org For instance, the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at 500°C has been used to produce 3,4,5-trichloro-2-thiophenenitrile on a multi-kilogram scale. beilstein-journals.org While this method often leads to multiple chlorination products, it can be a source of highly chlorinated thiophenes that can then be further functionalized. wikipedia.org
| Starting Material | Reagent | Temperature | Product | Yield |
| 2-Thiophenecarbonitrile | Chlorine gas | 500°C | 3,4,5-Trichloro-2-thiophenenitrile | 69% (distilled) beilstein-journals.org |
Catalytic Systems in the Synthesis of 2-Thiophenecarboxylic Acids
The synthesis of 2-thiophenecarboxylic acids can be effectively achieved through oxidation reactions employing various catalytic systems. A notable method involves the reaction of thiophenes with a carbon tetrachloride-methanol-catalyst system, which has been shown to produce 2-thiophenecarboxylic acid and its derivatives in yields ranging from 44% to 85%. semanticscholar.org
Research has identified vanadium, iron, and molybdenum compounds as particularly effective catalysts for the oxidation of thiophene derivatives. semanticscholar.org Specific catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), vanadyl acetylacetonate (VO(acac)₂), and molybdenum hexacarbonyl (Mo(CO)₆) have been successfully utilized. semanticscholar.org In these systems, the metal catalyst facilitates the oxidation process that converts the thiophene substrate into the corresponding carboxylic acid. semanticscholar.org For instance, the oxidation of toluene (B28343) on mixed vanadium and molybdenum oxides has been studied, demonstrating the activity of these metals in oxidation reactions. researchgate.net
The catalytic mechanism often involves a redox process where the multivalent nature of metals like vanadium and molybdenum is crucial. mdpi.com For example, in the CCl₄–CH₃OH–VO(acac)₂ system, the reaction with thiophene yields methyl 2-thiophenecarboxylate as the primary product. semanticscholar.org The efficiency of these catalysts can be influenced by their composition and the reaction conditions. Studies on mixed vanadium-molybdenum oxides show that catalysts containing over 50% vanadium exhibit conversion and selectivity similar to pure vanadium oxide (V₂O₅). researchgate.net
The table below summarizes the performance of selected catalysts in the synthesis of thiophene derivatives.
| Catalyst | Substrate | Product | Yield (%) |
| VO(acac)₂ | Thiophene | Methyl 2-thiophenecarboxylate | - |
| VO(acac)₂ | 2-Acetylthiophene | Methyl 2-acetyl-5-thiophenecarboxylate | 85% |
Data sourced from a study on a new method for synthesizing 2-thiophenecarboxylic acids. semanticscholar.org
In the catalytic systems involving carbon tetrachloride and methanol (B129727), alkyl hypochlorites play a pivotal role in the reaction mechanism. semanticscholar.org The proposed scheme suggests a successive oxidation of methanol by carbon tetrachloride, which is catalyzed by the metal complex, to form methyl hypochlorite (CH₃OCl) and formaldehyde. semanticscholar.org
The thiophene substrate then undergoes oxymethylation with the generated formaldehyde, leading to the formation of 2-oxymethylthiophene. Subsequently, this intermediate is oxidized by methyl hypochlorite to yield the final product, 2-thiophenecarboxylic acid. semanticscholar.org If an excess of methanol is present in the reaction mixture, the resulting carboxylic acid can undergo esterification. semanticscholar.org During this process, carbon tetrachloride is reduced to chloroform. semanticscholar.org
Green Chemistry Approaches and Process Optimization in Synthesis
Modern synthetic chemistry places significant emphasis on green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. wisdomlib.orgnih.gov These principles are increasingly applied to the synthesis of thiophene derivatives, including this compound.
Process optimization also focuses on using safer and more environmentally benign reagents. For example, a method for synthesizing 2-chlorothiophene utilizes hydrogen peroxide as the oxidant in the presence of hydrochloric acid and triethylamine. google.com This method operates at low temperatures (-10 to 0 °C) and represents a greener alternative to harsher chlorinating agents. google.com Similarly, developing scalable, commercially viable processes is a crucial aspect of optimization. This can involve strategies like vapor phase chlorination at high temperatures for producing polychlorinated thiophene intermediates on a multi-kilogram scale. beilstein-journals.org
Chemical Reactivity and Transformation Pathways of 2 Chlorothiophene 3 Carboxylic Acid
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for derivatization, enabling the formation of various acyl derivatives. These transformations are fundamental in constructing larger molecules and modulating the compound's biological activity.
Amide Coupling Reactions
The conversion of 2-chlorothiophene-3-carboxylic acid to its corresponding amides is a crucial transformation. Direct reaction with an amine is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form a less reactive carboxylate. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.
One common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org In this process, the carboxylic acid adds to the DCC, forming a highly reactive intermediate with a good leaving group. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. libretexts.orglibretexts.org Other activating reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are also effective. growingscience.com The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form an active ester, which then readily reacts with an amine. growingscience.com
These amide coupling strategies are widely utilized in medicinal chemistry for the synthesis of biologically active compounds. growingscience.com
Esterification and Acid Chloride Formation
Esterification of this compound is another key derivatization strategy. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. libretexts.org The reaction is reversible and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. libretexts.orglibretexts.org
Alternatively, the carboxylic acid can be converted to its more reactive acid chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgbeilstein-journals.org The reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a chlorosulfite intermediate, which is a superior leaving group. The subsequent attack by a chloride ion yields the acid chloride. libretexts.orglibretexts.org This acid chloride can then be readily converted to esters by reaction with alcohols or to amides by reaction with amines. beilstein-journals.org
A two-step synthesis involving the esterification of this compound precursors followed by hydrolysis is also a viable route to obtain the acid with high purity.
Table 1: Derivatization of the Carboxylic Acid Moiety
| Reaction | Reagents | Product | Reference |
| Amide Coupling | Amine, DCC | Amide | libretexts.org |
| Amide Coupling | Amine, HATU, DIPEA | Amide | growingscience.com |
| Esterification | Alcohol, Acid Catalyst | Ester | libretexts.org |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride | libretexts.orgbeilstein-journals.org |
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring in this compound is susceptible to various reactions, including electrophilic and nucleophilic substitutions, which allow for further functionalization of the heterocyclic core.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. youtube.com In the case of substituted thiophenes, the position of substitution is directed by the existing substituents. The carboxylic acid group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director. The outcome of EAS reactions on this compound will depend on the interplay of these electronic effects and the reaction conditions. Common EAS reactions include halogenation, nitration, and sulfonation. youtube.commasterorganicchemistry.com For these reactions to proceed, an acid catalyst is typically required to generate a sufficiently strong electrophile to be attacked by the relatively unreactive aromatic ring. masterorganicchemistry.com
Nucleophilic Substitution of the Halogen Atom
The chlorine atom on the thiophene ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The carboxylic acid group at the adjacent position can influence the reactivity of the chlorine atom towards nucleophilic attack. These reactions provide a pathway to introduce a variety of functional groups at the 2-position of the thiophene ring.
Formation of Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. These complex structures are often of interest in medicinal chemistry due to their potential biological activities.
For instance, derivatives of 2-aminothiophene-3-carboxylic acid can undergo three-component condensation reactions with aldehydes and Meldrum's acid to form thieno[2,3-b]pyridin-6-ones. researchgate.net Additionally, intramolecular cyclization reactions can lead to the formation of various fused ring systems. The specific heterocyclic system formed depends on the nature of the substituents and the reaction conditions employed.
Synthesis of Thienoquinolines via Cyclization Reactions
The synthesis of thienoquinolines from this compound is not a direct process but rather a multi-step sequence that involves the initial transformation of the starting material into a suitable precursor for cyclization. A common strategy involves the introduction of a nitrogen-containing substituent, which can then participate in a ring-closing reaction to form the quinoline (B57606) portion of the thienoquinoline system.
One plausible pathway commences with the conversion of the carboxylic acid group to a more reactive species, such as an acid chloride, which can then be transformed into an amide. Subsequent modification of the chloro group, for instance, through a nucleophilic aromatic substitution with an appropriate amine, would set the stage for an intramolecular cyclization.
A key synthetic approach to thieno[2,3-b]quinolines involves the reaction of 2-chloro-3-formylquinolines with thioglycolic acid or its esters. tandfonline.com This suggests that a viable route starting from this compound would first involve its conversion to the corresponding aldehyde, followed by the construction of the quinoline ring.
Alternatively, the synthesis can proceed through an intermediate such as a 2-aminothiophene-3-carboxylic acid derivative. researchgate.net These compounds are known precursors to thieno[2,3-d]pyrimidin-4(3H)-ones, indicating their utility in forming fused heterocyclic systems. While not a direct route to thienoquinolines, this highlights the importance of the 2-amino-3-carboxylate scaffold in cyclization reactions.
The following table summarizes a representative, albeit indirect, synthetic approach for thienoquinolines starting from related quinoline precursors, which informs the potential transformations of this compound derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 2-Chloro-3-formyl quinolines | Thioglycolic acid/alkyl esters, K₂CO₃, Microwave | Thieno[2,3-b]quinoline-2-carboxylic acids/esters | Condensation/Cyclization | tandfonline.com |
| 2-Chloro-3-formyl quinolines | Thioglycolic acid | [(3-Formylquinolin-2-yl)thio]acetic acid and Thieno[2,3-b]quinoline-2-carboxylic acid | Nucleophilic substitution and cyclization | researchgate.net |
These examples underscore the necessity of functional group interconversion to prepare a substrate primed for the critical cyclization step that yields the thienoquinoline core.
Pathways to Other Polycyclic Thiophene Derivatives
Beyond thienoquinolines, this compound and its derivatives are valuable starting materials for a variety of other polycyclic thiophene systems. The inherent reactivity of the thiophene ring, coupled with the chloro and carboxylic acid handles, allows for diverse annulation strategies.
For instance, the synthesis of thieno[3,2-b]indole-2-carboxylic acids has been achieved through Fischer indolization, a key step that fuses an indole (B1671886) ring onto a thieno[3,2-b]thiophene (B52689) scaffold. arkat-usa.org This suggests that a suitably functionalized this compound could undergo similar transformations. A plausible route might involve the initial formation of a thieno[3,2-b]thiophene core, followed by reactions that set up the Fischer indolization.
Furthermore, intramolecular cyclization of N-arylhydrazone precursors has been utilized to prepare thieno[2,3-c]pyridazines. nih.gov This strategy could potentially be adapted to derivatives of this compound, where the carboxylic acid is first converted to a suitable functional group that can react with an N-arylhydrazine to form the hydrazone, followed by cyclization.
The synthesis of benzothiophene-3-carboxylic esters via palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes provides another template for potential transformations. nih.gov A derivative of this compound could be envisioned to undergo a similar palladium-catalyzed intramolecular C-S bond formation to yield a fused thiophene system.
The following table outlines some of the polycyclic thiophene derivatives that can be synthesized from precursors that are conceptually related to or derivable from this compound.
| Precursor Type | Key Reaction | Product | Reference |
| 6-Oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid | Fischer Indolization | Thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids | arkat-usa.org |
| N-Arylhydrazones of thieno[2,3-c]pyridazines | Intramolecular Cyclization | α-Chloro-β-nitrothieno[2,3-c]pyridazines | nih.gov |
| 2-(Methylthio)phenylacetylenes | Palladium-Catalyzed Oxidative Cyclization | Benzothiophene-3-carboxylic esters | nih.gov |
Mechanistic Investigations of Reactions Involving 2 Chlorothiophene 3 Carboxylic Acid
Kinetic Isotope Effect Studies for C-H Arylation Processes
Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and elucidating the nature of bond-breaking and bond-forming events. In the context of C-H arylation, a primary KIE (kH/kD > 1) is often indicative of C-H bond cleavage being involved in the rate-determining step.
For reactions involving 2-chlorothiophene-3-carboxylic acid, specific KIE studies on its C-H arylation are not readily found in the literature. However, for a related reaction, kinetic isotopic effect experiments have suggested that the C-H bond cleavage is likely the rate-determining step. This finding aligns with general observations in many palladium-catalyzed C-H activation/arylation reactions of heterocycles. A significant primary KIE would strongly suggest a mechanism where the palladacycle intermediate undergoes C-H activation as the slowest step in the catalytic cycle.
Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate details of reaction mechanisms, including the structures of intermediates and transition states, as well as their relative energies.
Density Functional Theory (DFT) Calculations for Carbopalladation Steps
The carbopalladation step, where a carbon-palladium bond adds across a carbon-carbon multiple bond, is a key elementary step in many palladium-catalyzed reactions. In the context of C-H arylation, the reverse of this step, C-H activation/metalation, is often what is observed. DFT calculations for related thiophene (B33073) systems have been instrumental in understanding the energetics and geometries of these processes.
While specific DFT studies on the carbopalladation or C-H activation steps involving this compound are not prevalent, calculations on similar thiophene derivatives have provided insights into the electronic and steric factors that govern reactivity. These studies often focus on the frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity. For this compound, the electron-withdrawing nature of both the chloro and carboxylic acid groups would be expected to influence the electron density of the thiophene ring and, consequently, the energetics of the C-H activation step.
Simulation of Transition States and Energy Barriers
The simulation of transition states and the calculation of activation energy barriers provide a quantitative picture of a reaction's feasibility and rate. For palladium-catalyzed C-H activation, the transition state often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a ligand or a base.
Again, specific simulations for this compound are lacking. However, the general principles derived from studies on other aromatic and heteroaromatic substrates would apply. The activation energy for the C-H activation step would be influenced by the acidity of the C-H bond, the nature of the palladium catalyst and its ligands, and the solvent. The presence of the chloro and carboxyl groups on the thiophene ring would likely impact the stability of the transition state.
Elucidation of Catalyst Roles and Intermediates
In palladium-catalyzed reactions, the catalyst and its ligands play a crucial role in each step of the catalytic cycle. The choice of palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and phosphine ligands, like triphenylphosphine (PPh₃), can significantly affect the reaction's efficiency and selectivity.
For reactions involving thiophene derivatives, the catalytic cycle for C-H arylation is generally understood to proceed through several key intermediates:
Active Catalyst Formation: The palladium precursor forms an active catalytic species, often a Pd(0) complex, which can then undergo oxidative addition.
Oxidative Addition: The Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
C-H Activation: The Pd(II)-aryl intermediate coordinates to the thiophene substrate, followed by C-H bond cleavage to form a palladacycle intermediate. This step is often the rate-determining and selectivity-determining step.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the arylated thiophene product and regenerating the Pd(0) catalyst.
While this is a generalized cycle, the specific nature of the intermediates and the role of the ligands in stabilizing them can vary. For this compound, the carboxylate group could potentially act as a directing group, influencing the regioselectivity of the C-H activation. The electronic properties of the phosphine ligands are also critical; electron-rich ligands can promote oxidative addition, while sterically bulky ligands can facilitate reductive elimination.
Structure Activity Relationship Sar Studies of 2 Chlorothiophene 3 Carboxylic Acid Derivatives
Impact of Substituent Position and Nature on Biological Efficacy
The biological activity of derivatives of 2-chlorothiophene-3-carboxylic acid is profoundly influenced by the nature and placement of various substituents on the thiophene (B33073) ring. Research into thiophene-2-carboxamide derivatives, a closely related class of compounds, has shed light on these structure-activity relationships, particularly in the context of their antibacterial and antioxidant properties.
In a study investigating novel thiophene-2-carboxamide derivatives, it was observed that the nature of the substituent at the 3-position of the thiophene ring plays a crucial role in modulating biological activity. For instance, derivatives bearing a 3-amino group exhibited more potent antioxidant and antibacterial activities compared to those with 3-hydroxy or 3-methyl groups. This suggests that the presence of a hydrogen bond-donating amino group at this position is favorable for activity. Furthermore, the electronic properties of substituents on an aryl ring attached to the carboxamide nitrogen also impacted efficacy. Derivatives with a methoxy group on the aryl moiety demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to derivatives with methyl or chloro substituents. nih.gov
The following table summarizes the general trends observed for substituent effects on the biological activity of thiophene carboxamide derivatives:
| Substituent Position | Favorable Substituents | Unfavorable Substituents | Biological Activity Impact |
| 3-position of Thiophene | Amino | Hydroxy, Methyl | Enhanced antioxidant and antibacterial activity |
| N-Aryl of Carboxamide | Methoxy | Methyl, Chloro | Increased antibacterial potency |
| 3-position of Thiophene | Carboxamide, Carboxylate (with specific C4/C5 groups) | Carbonitrile (in some contexts) | Modulated antileishmanial activity |
Design Principles for Enhanced Bioactivity
The rational design of more potent and selective this compound derivatives hinges on several key principles derived from SAR studies. A primary strategy involves the judicious selection of bioisosteres for the carboxylic acid or the amide group (in carboxamide derivatives) to enhance physicochemical properties and target engagement.
Bioisosteric replacement of the amide bond is a well-established strategy to improve metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov For instance, heterocycles such as 1,2,3-triazoles, oxadiazoles, and oxazolines can serve as effective amide mimetics. nih.govcambridgemedchemconsulting.com These five-membered rings can replicate the hydrogen bonding properties of the amide group while being resistant to enzymatic cleavage. The choice of a specific heterocycle can influence the electronic and conformational properties of the molecule, thereby fine-tuning its interaction with the target protein. For example, 1,2,3-triazoles can act as both hydrogen bond donors and acceptors, closely mimicking the amide functionality. hyphadiscovery.com
Another important design principle is the modulation of the electronic properties of the scaffold through the introduction of electron-donating or electron-withdrawing groups. As seen in thiophene-2-carboxamide derivatives, the presence of an electron-donating methoxy group on an N-aryl substituent enhanced antibacterial activity. nih.gov This suggests that tuning the electron density of the aromatic systems within the molecule can optimize interactions with the biological target.
Furthermore, leveraging computational tools such as molecular docking can guide the design of derivatives with improved binding affinity. By modeling the interactions of this compound derivatives with the active site of a target enzyme, researchers can identify key residues for interaction and design modifications that enhance these interactions. For example, molecular docking studies on thiophene-2-carboxamide derivatives helped to explain the observed interactions between the compounds and amino acid residues of the target enzymes. nih.gov
Key design principles for enhancing bioactivity are summarized in the table below:
| Design Principle | Strategy | Rationale |
| Bioisosteric Replacement | Replace amide with heterocycles (e.g., triazoles, oxadiazoles) | Improve metabolic stability, mimic hydrogen bonding |
| Electronic Modulation | Introduce electron-donating/withdrawing groups | Optimize electronic interactions with the target |
| Computational Modeling | Utilize molecular docking and dynamics | Predict and enhance binding affinity and selectivity |
Scaffold Modifications for Specific Biological Targets
The versatility of the this compound scaffold allows for its modification to target a wide range of biological entities, including enzymes and receptors implicated in various diseases. By strategically altering the core structure or appending different functional groups, medicinal chemists can tailor the derivatives for specific therapeutic applications.
For instance, thiophene carboxamide scaffolds have been explored as potential anticancer agents. In one study, a series of compounds with a thiophene carboxamide scaffold demonstrated significant cytotoxic effects against several cancer cell lines. The lead compound in this series was found to induce apoptosis and mitochondrial depolarization, highlighting the potential of this scaffold in oncology. mdpi.com
In the realm of infectious diseases, thiourea (B124793) derivatives incorporating a thiophene ring have shown promise. Thiourea and its derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties. mdpi.com The incorporation of the this compound motif into thiourea-based structures could lead to novel anti-infective agents with unique mechanisms of action.
Furthermore, modifications of the thiophene scaffold itself can lead to compounds with novel biological activities. For example, the synthesis of thieno[2,3-b]thiophene derivatives, which contain a fused thiophene ring system, has yielded compounds with potent antioxidant and enzyme inhibitory activities. nih.gov This "scaffold hopping" approach, where the core heterocyclic system is altered while retaining key pharmacophoric features, is a powerful strategy for discovering new chemical entities with improved properties.
The following table provides examples of scaffold modifications and their targeted biological activities:
| Scaffold Modification | Appended Moiety/Structural Change | Target/Biological Activity |
| Thiophene Carboxamide | Various N-substituents | Anticancer (Cytotoxicity, Apoptosis induction) |
| Thiophene Core | Incorporation into Thiourea derivatives | Anti-infective (Antibacterial, Antifungal) |
| Fused Thiophene System | Thieno[2,3-b]thiophene | Antioxidant, Enzyme inhibition |
Advanced Spectroscopic Analysis and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 2-chlorothiophene-3-carboxylic acid. In ¹H NMR, the thiophene (B33073) ring protons exhibit characteristic chemical shifts and coupling constants that confirm the substitution pattern. The two adjacent protons on the thiophene ring are expected to appear as distinct doublets due to spin-spin coupling. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.
In ¹³C NMR spectroscopy, distinct signals are expected for each of the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-180 ppm region. The carbons of the thiophene ring have chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. While specific experimental data for this compound is not widely published, vendor information confirms that NMR is a standard method for its characterization. moldb.comambeed.com Analysis of related thiophene derivatives suggests the proton and carbon chemical shifts are highly sensitive to the positions of the substituents. chemicalbook.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | >10 | Broad singlet, Carboxylic acid (COOH) |
| ¹H | 7.0 - 8.0 | Doublet, Thiophene ring proton |
| ¹H | 7.0 - 8.0 | Doublet, Thiophene ring proton |
| ¹³C | 160 - 180 | Carbonyl carbon (C=O) |
Note: Predicted values are based on general principles of NMR spectroscopy for carboxylic acids and thiophene derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₅H₃ClO₂S and a molecular weight of approximately 162.59 g/mol . moldb.compharmaffiliates.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured, providing strong evidence for the molecular formula.
The mass spectrum typically shows a molecular ion peak (M⁺). A characteristic feature is the presence of an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. scbt.com The fragmentation pattern under electron ionization (EI) would likely involve the initial loss of the carboxylic acid group or the chlorine atom. A prominent fragment would be the acylium ion (R-CO⁺), formed by the cleavage of the C-Cl bond, which is a common fragmentation pathway for acid chlorides and related compounds. scbt.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value/Information | Source |
|---|---|---|
| Molecular Formula | C₅H₃ClO₂S | moldb.compharmaffiliates.com |
| Molecular Weight | 162.59 g/mol | moldb.compharmaffiliates.com |
| Key Isotopic Peak | (M+2)⁺, approx. 33% intensity of M⁺ | scbt.com |
Note: Fragmentation data is predicted based on typical fragmentation patterns of carboxylic acids and halogenated compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the chlorinated thiophene ring.
The most prominent features include:
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically broadened by hydrogen bonding in the solid state or in concentrated solutions.
C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected to appear around 1700 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring and hydrogen bonding.
C-O Stretch and O-H Bend: Absorptions related to the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1200-1400 cm⁻¹ region.
C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.
Thiophene Ring Vibrations: C-H and C=C stretching and bending vibrations associated with the thiophene ring will also be present.
While a specific spectrum for this compound is not detailed in the provided search results, the analysis of its isomer, 3-chlorothiophene-2-carboxylic acid, and other carboxylic acid derivatives confirms these characteristic absorption regions. chemicalbook.com
X-ray Crystallography for Solid-State Molecular Architectures
X-ray crystallography provides definitive proof of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in a crystal lattice. While the crystal structure for this compound itself is not publicly available, analysis of its isomer, 3-chlorothiophene-2-carboxylic acid, in a co-crystal reveals the key intermolecular interactions that drive its solid-state architecture. nih.gov
The formation of co-crystals is a significant strategy in crystal engineering, where a multi-component crystal is formed through non-covalent interactions. nih.gov In a co-crystal formed between the isomer 3-chlorothiophene-2-carboxylic acid and 4,4'-bipyridine, several key supramolecular interactions are observed, which are highly relevant for understanding the potential solid-state behavior of this compound. nih.gov
O-H···N Hydrogen Bond: The most robust and predictable interaction is the hydrogen bond between the carboxylic acid proton (donor) and the nitrogen atom of the pyridine (B92270) ring (acceptor). This forms a primary "supramolecular synthon" that directs the assembly of the components. nih.gov
Cl···Cl Interactions: Halogen bonding and other interactions involving chlorine atoms play a crucial role in molecular self-assembly. In the co-crystal of the isomer, Cl···Cl interactions help to stabilize the crystal packing. nih.gov
π–π Stacking: The aromatic thiophene rings can engage in π–π stacking interactions. In the analyzed co-crystal, these interactions occur between the bipyridine rings, holding hydrogen-bonded chains together to form a two-dimensional network. nih.gov The thiophene ring of this compound would also be capable of participating in such interactions.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chlorothiophene-2-carboxylic acid |
| 4,4'-bipyridine |
| 3-chlorophenol |
| thiophene-2-carboxamide |
| 5-chloro-2-thiophenecarboxylic acid |
Computational Chemistry and Molecular Modeling of 2 Chlorothiophene 3 Carboxylic Acid
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of how a ligand, such as 2-chlorothiophene-3-carboxylic acid, might interact with a biological target over time. These simulations model the movements and interactions of atoms and molecules, providing crucial information on the stability of ligand-protein complexes, the nature of binding interactions, and the conformational changes that may occur upon binding.
While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the public literature, the application of this technique to structurally similar molecules highlights its utility. For instance, MD simulations are instrumental in evaluating the stability of a ligand within the active site of a protein. Researchers analyze parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand to understand how the system evolves from its initial docked pose. A stable RMSD over the course of the simulation, typically lasting hundreds of nanoseconds, suggests a stable binding mode.
Furthermore, MD simulations can elucidate the specific interactions that maintain the ligand-protein complex. This includes the formation and breakage of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. By tracking these interactions throughout the simulation, scientists can identify key amino acid residues in the target protein that are critical for binding. This information is invaluable for the rational design of more potent and selective inhibitors. The insights gained from MD simulations on related thiophene (B33073) derivatives provide a strong basis for predicting how this compound might behave in a biological environment, paving the way for targeted experimental validation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of a molecule like this compound. These calculations provide a detailed understanding of the molecule's electronic structure, which in turn governs its reactivity and physical properties.
Studies on related thiophene carboxylic acid derivatives have successfully used DFT to predict optimized molecular geometries and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
Table 1: Predicted Electronic Properties of a Substituted 2-Thiophene Carboxylic Acid Derivative (1-Cl)
| Property | Value |
| HOMO Energy (eV) | -6.891 |
| LUMO Energy (eV) | -2.147 |
| Ionization Potential (I) | 6.891 |
| Electron Affinity (A) | 2.147 |
| Electrophilicity Index (ω) | 2.767 |
This data is for a related chloro-substituted thiophene derivative and is presented to illustrate the types of parameters obtained from quantum chemical calculations. mdpi.com
Virtual Screening and Docking Studies for Drug Discovery
Virtual screening and molecular docking are powerful computational techniques used in the early stages of drug discovery to identify potential drug candidates and their biological targets. These methods simulate the binding of a small molecule, like this compound, to the three-dimensional structure of a target protein.
In a typical virtual screening workflow, a library of compounds is computationally docked against a specific protein target. The docking algorithm predicts the preferred orientation of the ligand in the binding site and assigns a scoring function to estimate the binding affinity. Compounds with favorable docking scores are then prioritized for further experimental testing. While large-scale screening campaigns involving this compound have not been specifically reported, its structure is amenable to such studies.
Molecular docking studies on analogous compounds, such as 1-benzothiophene-2-carboxylic acid, have been used to explore their pharmacological properties by simulating interactions with various enzymes. nih.gov These studies can reveal the specific binding mode of the ligand, including key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. For example, the carboxylic acid group of a thiophene derivative can act as a hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule in the binding pocket.
By docking this compound into the crystal structures of various enzymes, researchers could generate hypotheses about its potential biological targets. The predicted binding affinity and interaction patterns would provide a strong rationale for pursuing experimental validation, such as in vitro enzyme assays. This computational pre-screening significantly narrows down the experimental workload and focuses resources on the most promising avenues for therapeutic development.
Pharmacological and Biological Research Applications of 2 Chlorothiophene 3 Carboxylic Acid and Its Analogs
D-amino Acid Oxidase (DAO) Inhibition Studies
Derivatives of thiophene (B33073) carboxylic acid have been identified as a novel class of inhibitors for D-amino acid oxidase (DAO), a flavoenzyme that degrades D-amino acids. The inhibition of DAO is a therapeutic strategy being explored for conditions such as schizophrenia, as it can increase the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Potency and Selectivity Profiling of Thiophene Carboxylic Acids as DAO Inhibitors
Structure-activity relationship (SAR) studies have been conducted on a series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids to understand their potential as DAO inhibitors. These studies have revealed that the thiophene ring serves as an effective scaffold for DAO inhibition. The potency of these compounds is influenced by the nature and position of substituents on the thiophene ring. Research indicates that small substituents on the thiophene ring are generally well-tolerated for both the 2-carboxylic acid and 3-carboxylic acid scaffolds. However, the introduction of large, branched side chains has been shown to significantly decrease the inhibitory potency. This is in contrast to other classes of DAO inhibitors where such side chains can enhance potency by extending into a secondary pocket of the enzyme's active site. While specific inhibitory concentration (IC₅₀) values for 2-chlorothiophene-3-carboxylic acid are not extensively detailed in the available literature, the general findings for the thiophene carboxylic acid class highlight their potential as effective DAO inhibitors.
Structural Basis of DAO Inhibition
Crystallographic studies of human DAO in complex with potent thiophene carboxylic acid inhibitors have provided critical insights into their mechanism of action. These studies show that the thiophene ring of the inhibitor engages in a tight stacking interaction with a key amino acid residue, Tyrosine 224 (Tyr224), within the active site. This interaction is a defining feature of the binding mode for this class of inhibitors.
The stacking of Tyr224 with the thiophene ring leads to the disappearance of a secondary pocket that is often occupied by substituents of other DAO inhibitors. Molecular dynamics simulations confirm that this stacked conformation is highly stable. The binding is further stabilized by significant hydrophobic interactions between Tyr224 and the inhibitor. Additionally, an extensive network of hydrogen bonds, including those involving the repositioned Tyr224, helps to tightly close the active site. This structural understanding explains the observed SAR, particularly why bulky substituents are detrimental to the inhibitory activity of thiophene carboxylic acids, as they would disrupt this compact, stacked conformation.
Dual Thrombin and Factor Xa Inhibition
The chlorothiophene carboxylic acid scaffold has been a key component in the development of modern anticoagulant drugs, particularly those that can simultaneously inhibit both thrombin (Factor IIa) and Factor Xa. These two enzymes are central to the blood coagulation cascade, and their dual inhibition is a promising strategy for the prevention and treatment of thromboembolic disorders.
Development of Anticoagulant Agents
Research into novel oral anticoagulants has led to the development of potent dual inhibitors of thrombin and Factor Xa based on a chlorothiophene framework. A notable example is the optimization process that led to the discovery of SAR107375, a compound incorporating a 5-chlorothiophene-2-carboxylic acid fragment. The development process often starts from a lead compound with modest activity and involves rational design and chemical modification to enhance its potency and pharmacological properties. The incorporation of the neutral chlorothiophene fragment into the P1 pocket of the enzymes proved to be a critical step in significantly improving the inhibitory activities against both Factor Xa and thrombin. This highlights the importance of the thiophene moiety in designing effective anticoagulant agents.
Optimization of Activity and Selectivity Profiles
The optimization of thiophene-based anticoagulants involves fine-tuning different parts of the molecule to maximize its interaction with the target enzymes while minimizing off-target effects. For the dual thrombin and Factor Xa inhibitor SAR107375, optimization efforts focused on the P1, P2, and P3-P4 fragments of the molecule. acs.org The introduction of the chlorothiophene P1 fragment was instrumental in achieving high potency. acs.org Further modifications led to a compound with strong in vitro activity against both Factor Xa and thrombin, with dissociation constants (Kᵢ) in the low nanomolar range. acs.org The final optimized compound also demonstrated good selectivity against related serine proteases, such as trypsin, which is a crucial aspect of its safety profile. acs.org The success of this optimization strategy underscores the value of the chlorothiophene carboxylic acid scaffold in designing potent and selective dual-acting anticoagulants. acs.org
Table 1: In Vitro Activity of an Optimized Dual Thrombin/Factor Xa Inhibitor (SAR107375)
| Target Enzyme | Inhibitory Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| Factor Xa | 1 nM | N/A |
| Thrombin | 8 nM | N/A |
Investigation of Antimicrobial and Antifungal Properties
Research has shown that derivatives of 2-thiophene carboxylic acid, particularly thioureides, possess significant antimicrobial and antifungal activity. cabidigitallibrary.orgfarmaciajournal.comresearchgate.netresearchgate.net These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. Studies have demonstrated that these derivatives can be effective against multidrug-resistant strains, which is of significant clinical importance. cabidigitallibrary.orgresearchgate.net The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values for various 2-thiophene carboxylic acid thioureides have been reported against several microbial strains, indicating a broad spectrum of activity. cabidigitallibrary.orgresearchgate.netresearchgate.net For instance, some of these compounds have shown high activity against Bacillus subtilis and various fungal strains like Aspergillus niger and Candida albicans. cabidigitallibrary.orgresearchgate.netresearchgate.net The presence of a chlorine atom on an associated phenyl ring has been noted to enhance the antimicrobial effect in some derivatives. farmaciajournal.com
Table 2: Antimicrobial and Antifungal Activity of 2-Thiophene Carboxylic Acid Thioureide Derivatives (MIC in µg/mL)
| Microorganism | MIC Range (µg/mL) |
|---|---|
| Gram-Negative Bacteria | 31.25 - 250 |
| Bacillus subtilis (Gram-Positive) | 7.8 - 125 |
| Staphylococcus aureus (Multi-drug resistant) | 125 - 500 |
| Fungal Strains (e.g., Candida albicans) | 31.25 - 62.5 |
Exploration of Anti-inflammatory Activities
Research into the therapeutic potential of this compound analogs has revealed promising anti-inflammatory properties. One notable derivative, 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate, has been identified as a highly active anti-inflammatory agent nih.gov. Studies have demonstrated its efficacy in various models of inflammation, including arthritis, edema, erythema, and granuloma nih.gov. The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes nih.gov.
Several thiophene derivatives have been investigated for their selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. For instance, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives showed potent and selective COX-2 inhibition, with some compounds exhibiting superior anti-inflammatory activity compared to the commercial drug celecoxib in carrageenan-induced paw edema assays nih.gov.
In silico studies, including molecular docking, have been employed to predict the binding affinity of thiophene-based compounds to inflammatory targets. A hybrid compound containing 2-benzothiophene-2-carboxylic acid (2BT) and rhodamine demonstrated strong interaction energies with both COX-2 and 5-LOX, suggesting its potential as a dual inhibitor for the development of new anti-inflammatory drugs nih.gov. The ability of these compounds to modulate the activity of such enzymes underscores the potential of the this compound scaffold in the development of novel anti-inflammatory therapies.
Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound | Target Enzyme | In Vivo/In Vitro Model | Observed Activity | Reference |
|---|---|---|---|---|
| 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate | Not specified | Arthritis, Edema, Erythema, Granuloma | Highly active anti-inflammatory effects | nih.gov |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Carrageenan-induced paw edema | Potent anti-inflammatory activity, superior to celecoxib | nih.gov |
| 2-benzothiophene-2-carboxylic acid (2BT) + rhodamine hybrid | COX-2, 5-LOX | Molecular Docking | Potential dual inhibitor with high binding energy | nih.gov |
| Thiophene-2-carboxaldehyde-L-histidine (thio-L-his) and its metal complexes | Not specified | Albumin denaturation model | Dose-dependent inhibition of heat-induced albumin denaturation | nih.gov |
Antitumor and Antiproliferative Activity Assessments
The this compound framework and its analogs have been a subject of investigation for their potential as anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against a variety of cancer cell lines.
Transition metal complexes synthesized with 3-chlorothiophene-2-carboxylic acid as a ligand have shown notable anticancer properties mdpi.com. For example, a cobalt complex, [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L·5H2O, displayed significant inhibitory effects on human leukemia K562 and colon cancer SW480 cells mdpi.com. Another nickel complex, [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L·5H2O, showed the highest inhibition rate against the breast cancer MDA-MB-231 cell line mdpi.com. These findings highlight the potential of metal-based drugs incorporating the thiophene scaffold in cancer therapy.
Furthermore, certain 2-aminothiophene-3-carboxylic acid ester derivatives have been found to possess unusual cytostatic selectivity for specific cancer types, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines nih.gov. These compounds were effective at nanomolar concentrations and were significantly less potent against other tumor cell lines and non-tumorigenic cells nih.gov. The mechanism of action for some of these derivatives involves the preferential suppression of protein synthesis and induction of apoptosis nih.gov.
Studies on thiophene carboxamide derivatives have also revealed their potential as anticancer agents by acting as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent mdpi.com. Certain phenyl-thiophene-carboxamide compounds demonstrated substantial antiproliferation properties against the Hep3B cancer cell line mdpi.com.
Table 2: Antiproliferative Activity of 3-Chlorothiophene-2-carboxylic Acid Metal Complexes
| Complex | Cancer Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|---|
| [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L·5H2O | MDA-MB-231 (Breast) | 43.98 ± 1.02 | mdpi.com |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L·5H2O | K562 (Leukemia) | 62.05 ± 1.15 | mdpi.com |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L·5H2O | A549 (Lung) | 36.93 ± 2.04 | mdpi.com |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L·5H2O | HepG2 (Liver) | 46.38 ± 1.86 | mdpi.com |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L·5H2O | SW480 (Colon) | 66.83 ± 1.05 | mdpi.com |
Enzyme Inhibitor Development and Mechanism of Action Studies
Derivatives of this compound have been explored as inhibitors of various enzymes, which is often the underlying mechanism for their pharmacological activities. A significant area of this research has been the development of inhibitors for enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) nih.gov. Tinoridine and Tiaprofenic acid are examples of commercially available anti-inflammatory drugs containing a thiophene ring that act by inhibiting COX enzymes nih.gov.
The mechanism of action for some of the antitumor derivatives has also been investigated. For instance, certain 2-aminothiophene-3-carboxylic acid esters that exhibit tumor-selective cytostatic activity were found to preferentially suppress protein synthesis over DNA or RNA synthesis nih.gov. One prototype compound from this series caused an accumulation of prostate cancer cells in the G1 phase of the cell cycle and induced apoptosis nih.gov.
In the context of antiviral research, thiophene[3,2-d]pyrimidine derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 mdpi.com. The mechanism of action for these compounds is their ability to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication mdpi.com.
Structure-Based Drug Design Approaches
Structure-based drug design has been a key strategy in the development of novel therapeutic agents based on the this compound scaffold. This approach involves the use of computational methods, such as molecular docking, to predict the binding of a ligand to the active site of a target protein.
For example, in the development of anti-inflammatory agents, molecular docking has been used to evaluate the binding of thiophene derivatives to COX-2 and 5-LOX enzymes nih.gov. These in silico studies help in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors nih.gov.
A notable application of structure-based design is in the creation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) mdpi.com. Guided by crystallographic studies of existing inhibitors bound to the reverse transcriptase enzyme, new thiophene[3,2-d]pyrimidine derivatives were rationally designed mdpi.com. This design process involved introducing various amino acids and their analogs to the core structure to enhance binding affinity and antiviral activity by improving hydrogen bond interactions within the enzyme's binding pocket mdpi.com.
Similarly, in the field of anticancer research, molecular docking simulations have been performed to understand the observed activity of thiophene carboxamide derivatives as Combretastatin A-4 (CA-4) biomimetics mdpi.com. These simulations aimed to analyze the binding orientation and ligand-protein interactions within the colchicine-binding site of tubulin, providing insights for the design of more effective tubulin inhibitors mdpi.com.
Applications in Material Science and Agrochemistry
Use as Building Blocks for Insecticides
Halogenated 2-thiophenecarboxylic acid derivatives are crucial intermediates in the development of modern insecticides. nih.govresearchgate.net These compounds serve as key building blocks for new families of 1,2,4-triazole (B32235) insecticides, which are noted for their selective activity against pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity. nih.govresearchgate.net
Dow AgroSciences has investigated a family of 2,6-dihaloaryl 1,2,4-triazole insecticides that incorporate a halogenated thiophene (B33073) moiety. researchgate.net The development of commercially viable manufacturing processes for specific insecticidal targets, such as XR-693 and XR-906, depends on the efficient synthesis of halogenated 2-thiophenecarboxylic acid derivatives. nih.govresearchgate.net In these structures, the carboxylic acid group is typically converted to an acid chloride or a nitrile, which acts as a handle for attaching the thiophene ring to the final triazole system. nih.gov
Examples of key intermediates developed for this purpose include 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride. nih.govresearchgate.net The synthesis pathways for these precursors often start from commercially available thiophene raw materials and involve multi-step chemical transformations. nih.govresearchgate.net
Potential in Functional Materials Synthesis
As a heterocyclic compound, 2-chlorothiophene-3-carboxylic acid is a building block for creating advanced functional materials. ambeed.com Its derivatives have been explored for use in the synthesis of conductive polymers and other specialized materials.
Research into the isomers and derivatives of chlorothiophene carboxylic acids highlights their potential. For instance, metal complexes synthesized using the related isomer, 3-chlorothiophene-2-carboxylic acid, are being explored for their application value in optoelectronic materials. This demonstrates the broader potential of chlorothiophene carboxylic acid structures in the field of material science.
Interface Modification in Hybrid Solar Cells (related thiophene carboxylic acids)
In the field of renewable energy, related thiophene carboxylic acids are utilized for interface engineering in hybrid solar cells, specifically those based on nanocrystalline titanium dioxide (TiO₂) and the polymer poly(3-hexylthiophene) (P3HT). confer.co.nznih.gov A significant challenge in these devices is the poor interaction between the hydrophilic TiO₂ surface and the hydrophobic polymer, which leads to inefficient exciton (B1674681) splitting and low photocurrent. confer.co.nz
Applying small thiophene-containing molecules, such as 2-thiophenecarboxylic acid and 2-thiopheneacetic acid, as interface modifiers can significantly improve device performance. confer.co.nznih.govresearchgate.net These molecules act as a self-assembled monolayer (SAM) at the TiO₂/P3HT interface, leading to several benefits:
Improved Wettability: The modifiers can increase the wettability of the TiO₂ surface, leading to better contact with the polymer. nih.govresearchgate.net
Enhanced Charge Separation: The presence of these molecules can greatly improve charge separation at the interface, indicating a better interaction between the TiO₂ and the P3HT. confer.co.nz
Reduced Recombination: Interface modification helps to reduce charge recombination, a key factor in improving efficiency. nih.gov
Passivation of Surface Traps: The modifiers can passivate surface trap states on the inorganic layer, reducing the contact resistance between the inorganic and organic layers. semi.ac.cn
Research has shown tangible improvements in solar cell efficiency through this approach. In one study, modifying the interface with 2-thiophenecarboxylic acid and a Ru(II) polypyridal dye (C101) improved solar cell performance from a baseline of 0.1% to 1.5% under standard AM 1.5 conditions. confer.co.nz Another study reported that using a C₆₀-based carboxylic acid SAM on a TiO₂ layer in an inverted solar cell enhanced the power conversion efficiency from 2.80% to 3.78%, a 35% improvement. semi.ac.cn
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The advancement of synthetic chemistry is crucial for unlocking the full potential of 2-chlorothiophene-3-carboxylic acid and its derivatives. Future research is increasingly directed towards methodologies that are not only efficient but also scalable and environmentally benign.
Researchers are exploring novel catalytic systems to streamline the synthesis of thiophenecarboxylic acids. For instance, new methods utilizing vanadium, iron, or molybdenum-containing catalysts have been developed for the synthesis of 2-thiophenecarboxylic acid and its derivatives from thiophenes. semanticscholar.orgresearchgate.net Another advanced technique involves palladium-catalyzed carbonylation, which allows for the direct introduction of a carboxylic acid function. beilstein-journals.org
Furthermore, there is a significant trend towards developing "one-pot" synthesis procedures. These methods, which involve multiple reaction steps in a single reactor without isolating intermediates, can dramatically improve productivity and reduce waste. A one-pot method for synthesizing the related compound 5-chloro-2-thiophenecarboxylic acid, an important intermediate for the anticoagulant drug rivaroxaban, highlights the industrial applicability of this approach. google.com This strategy often starts from lower-cost raw materials, such as 2-thiophenecarboxaldehyde instead of 2-chlorothiophene (B1346680), thereby reducing production costs. google.com
Traditional routes like Friedel-Crafts acylation and reactions involving Grignard reagents continue to be refined for the synthesis of halogenated thiophene (B33073) building blocks. beilstein-journals.orgchemicalbook.com However, the focus is shifting towards overcoming the limitations of these methods, such as the use of hazardous reagents and the generation of significant waste. google.com
Exploration of Undiscovered Biological Activities
The thiophene nucleus is a well-established pharmacophore present in numerous therapeutic agents. Consequently, a major avenue of future research is the systematic exploration of the biological activities of this compound and its derivatives.
Recent studies have demonstrated the potential of closely related isomers as potent anticancer agents. For example, transition metal complexes synthesized with 3-chlorothiophene-2-carboxylic acid as a ligand have shown significant inhibitory effects against a range of human cancer cell lines, including leukemia, colon, lung, liver, and breast cancer cells. mdpi.combohrium.com One cobalt(II) complex, in particular, displayed notable activity against leukemia K562 and colon cancer SW480 cells. mdpi.com This suggests that this compound could serve as a valuable ligand for the design of novel metallodrugs with therapeutic potential.
The broader family of thiophene derivatives continues to yield promising results. Esters of 2-aminothiophene-3-carboxylic acid have been identified as highly selective cytostatic agents that can induce apoptosis (programmed cell death) in specific tumor cell lines, including prostate cancer, while showing lower toxicity to non-cancerous cells. nih.gov Additionally, thiourea (B124793) derivatives of 2-thiophene carboxylic acid have exhibited antibacterial and antifungal properties, indicating a wide spectrum of potential antimicrobial applications. mdpi.com These findings encourage further investigation into the cytostatic, antimicrobial, and other pharmacological profiles of this compound derivatives.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental validation is a powerful trend accelerating the discovery and optimization of new chemical entities. This integrated approach is being increasingly applied to the study of thiophene carboxylic acids.
Computational methods, most notably Density Functional Theory (DFT), are used to predict a wide range of molecular properties before a compound is ever synthesized in a lab. mdpi.comnih.gov These calculations can determine optimized molecular structures, electronic properties (such as ionization potential and electron affinity), and predict spectral data (like FT-IR spectra). mdpi.com This theoretical groundwork allows researchers to screen potential candidates and focus experimental efforts on the most promising molecules.
The computational predictions are then rigorously tested and validated through advanced experimental techniques. nih.gov Methods such as single-crystal X-ray crystallography are used to determine the precise three-dimensional structure of molecules, including complex metal-ligand coordination geometries. mdpi.com Spectroscopic techniques like UV-visible and IR spectroscopy confirm the electronic transitions and functional groups predicted by DFT. mdpi.commdpi.com This iterative cycle of prediction and verification provides a deep understanding of structure-property relationships, guiding the rational design of new derivatives of this compound for targeted applications in medicine and materials science.
Sustainable Synthesis and Application Development
In line with the global push for environmental responsibility, green chemistry principles are becoming central to the future of chemical manufacturing and application. Research into this compound is reflecting this shift, with a focus on both sustainable synthesis and the development of eco-friendly products.
The development of sustainable synthetic routes aims to minimize environmental impact by using renewable raw materials, reducing energy consumption, and avoiding hazardous solvents and reagents. chemicalbook.comresearchgate.net For example, microwave-assisted synthesis under solvent-free conditions has been successfully employed to produce 2-amino-thiophene-3-carboxylic derivatives in high yields. researchgate.net
In terms of applications, there is growing interest in using thiophene-based monomers for the creation of sustainable materials. Research has shown that 2,5-thiophenedicarboxylic acid (TDCA), which can be derived from renewable resources, can be used to synthesize high-performance bio-based polyesters. mdpi.com These materials offer a more sustainable alternative to petroleum-based plastics. The broader vision for sustainable chemistry includes the use of carbon dioxide (CO2) as a chemical feedstock. europa.eu Developing catalytic processes to directly carboxylate simple organic molecules using CO2 could one day provide a truly green pathway for producing carboxylic acids, including this compound. europa.eu
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-chlorothiophene-3-carboxylic acid in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves to prevent skin contact, as recommended for structurally similar thiophene derivatives (e.g., thiophene-2-carboxylic acid) . Ensure proper ventilation and avoid inhalation of dust or vapors. Store the compound at 0–6°C if stability data suggest sensitivity to temperature, as seen with related chlorinated aromatic acids . Always conduct a risk assessment using Safety Data Sheets (SDS) for analogous compounds to infer handling requirements.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine / NMR to confirm the thiophene ring substitution pattern and chlorine positioning. High-resolution mass spectrometry (HRMS) can validate molecular weight, while elemental analysis ensures stoichiometric purity. For quantification, HPLC with UV detection (e.g., at 254 nm) is advised, referencing protocols for structurally similar compounds like 3-chlorophenol . Report data in tables with explicit bond lengths/angles, adhering to journal standards (e.g., The Chemist guidelines) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound derivatives?
- Methodological Answer : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve chlorine atom positions and hydrogen bonding. For twinned crystals, apply the TWIN/BASF commands in SHELXL . Validate geometric parameters (e.g., C-Cl bond length: ~1.72 Å) against literature analogs, ensuring tables follow IUCr formatting guidelines .
Q. What synthetic strategies optimize the preparation of amide derivatives from this compound?
- Methodological Answer : Activate the carboxylic acid using EDCl/HOBt or DCC to form an intermediate acyl chloride, then react with primary/secondary amines. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For sterically hindered amines, employ microwave-assisted synthesis to enhance yields. Characterize derivatives using NMR coupling constants to confirm amide bond formation, as demonstrated in thiophene-2-carboxamide analogs .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points or reactivity) of this compound?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., heating rate for melting point determination). Use differential scanning calorimetry (DSC) to verify thermal behavior. Cross-validate reactivity discrepancies (e.g., electrophilic substitution at C-5) via -NMR or computational modeling (DFT) to assess electronic effects. Document all parameters in structured tables to enable reproducibility .
Q. What are the best practices for presenting crystallographic data in publications involving this compound?
- Methodological Answer : Tabulate bond lengths, angles, and torsion angles with uncertainties. Use SHELXL-generated CIF files for deposition in the Cambridge Structural Database. Cite SHELX software explicitly, including refinement parameters (R-factors, Flack x) . Follow journal-specific guidelines (e.g., The Chemist) for figure legends and table titles to ensure clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
